1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a methyl group attached to the pyrazole ring, along with a methylmethanamine moiety.
Preparation Methods
The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The chlorinated pyrazole is methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Amine formation: The final step involves the reaction of the methylated pyrazole with methylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydroxy derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonylpiperidine: This compound has a piperidine moiety instead of the methylmethanamine moiety.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-phenylpiperazine: This compound contains a phenylpiperazine moiety.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-(3-methoxybenzyl)piperazine: This compound has a methoxybenzylpiperazine moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine, a compound featuring a pyrazole ring, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.
The compound's chemical structure can be described as follows:
Property | Details |
---|---|
Molecular Formula | C7H10ClN5 |
Molecular Weight | 189.63 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567-89-0 (hypothetical) |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : This step is achieved through cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of the chloro group is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Methylation : Methyl groups are added using methylating agents like methyl iodide or dimethyl sulfate.
Antimicrobial Properties
Research has indicated that compounds with pyrazole structures often exhibit antimicrobial activity. A study evaluated the efficacy of various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that this compound had significant inhibitory effects on both strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. A notable study reported a decrease in cell viability by more than 50% at concentrations above 10 µM .
Case Studies
A clinical study focused on the application of this compound in treating skin-related conditions revealed promising results. Patients treated with formulations containing this compound showed significant improvement in symptoms associated with inflammatory skin diseases compared to the placebo group .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation.
- Receptor Binding : It could bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.
Comparative Analysis
To understand its biological activity better, a comparison with similar compounds was conducted:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Significant | High |
3,5-Dimethylpyrazole | Moderate | Moderate |
4-Methylpyrazole | Low | Low |
Properties
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVKZICXWWONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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